Functional Potency vs. Endogenous and Peptide Agonists in Calcium Mobilization
In an intracellular calcium mobilization assay using HT29 colon cancer cells, GB-110 (GB110) exhibits an EC50 of 240±20 nM (pEC50 6.7±0.05), which is equipotent to the synthetic peptide agonist 2f-LIGRLO-NH2 (EC50 210±30 nM, pEC50 6.6±0.05). It is 10-fold more potent than the commonly used peptide agonist SLIGRL-NH2, but approximately 35-fold less potent than the endogenous protease activator trypsin (EC50 6±0.5 nM, pEC50 8.2±0.8) .
| Evidence Dimension | Intracellular calcium mobilization potency (EC50) |
|---|---|
| Target Compound Data | GB-110: 240±20 nM (pEC50 6.7±0.05) |
| Comparator Or Baseline | 2f-LIGRLO-NH2: 210±30 nM (pEC50 6.6±0.05); SLIGRL-NH2: 10-fold weaker; Trypsin: 6±0.5 nM (pEC50 8.2±0.8) |
| Quantified Difference | Equipotent to 2f-LIGRLO-NH2; 10-fold more potent than SLIGRL-NH2; 35-fold less potent than trypsin |
| Conditions | Intracellular Ca2+ (iCa2+) mobilization assay in HT29 human colorectal carcinoma cells |
Why This Matters
GB-110 provides a potent, chemically stable, and reproducible agonist tool that bridges the gap between high-potency but labile endogenous agonists (trypsin) and lower-potency peptide tools (SLIGRL-NH2).
